molecular formula C9H18N2 B8504703 (S)-(1-(cyclopropylmethyl)pyrrolidin-2-yl)methanamine

(S)-(1-(cyclopropylmethyl)pyrrolidin-2-yl)methanamine

Katalognummer: B8504703
Molekulargewicht: 154.25 g/mol
InChI-Schlüssel: QFIYFROFRTUSPW-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-(1-(cyclopropylmethyl)pyrrolidin-2-yl)methanamine is a chemical compound with a unique structure that includes a cyclopropylmethyl group attached to a pyrrolidinyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(1-(cyclopropylmethyl)pyrrolidin-2-yl)methanamine typically involves the reaction of cyclopropylmethylamine with a suitable pyrrolidine derivative under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. These methods may include continuous flow reactors and advanced purification techniques to obtain the compound in bulk quantities.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-(1-(cyclopropylmethyl)pyrrolidin-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

(S)-(1-(cyclopropylmethyl)pyrrolidin-2-yl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (S)-(1-(cyclopropylmethyl)pyrrolidin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • [(2S)-1-(cyclopropylmethyl)-2-pyrrolidinyl]methanol
  • (S)-(1-(cyclopropylmethyl)pyrrolidin-2-yl)methanamine

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C9H18N2

Molekulargewicht

154.25 g/mol

IUPAC-Name

[(2S)-1-(cyclopropylmethyl)pyrrolidin-2-yl]methanamine

InChI

InChI=1S/C9H18N2/c10-6-9-2-1-5-11(9)7-8-3-4-8/h8-9H,1-7,10H2/t9-/m0/s1

InChI-Schlüssel

QFIYFROFRTUSPW-VIFPVBQESA-N

Isomerische SMILES

C1C[C@H](N(C1)CC2CC2)CN

Kanonische SMILES

C1CC(N(C1)CC2CC2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.